molecular formula C4H4N4O4 B1597302 2-methyl-4,5-dinitro-1H-imidazole CAS No. 19183-16-5

2-methyl-4,5-dinitro-1H-imidazole

Cat. No. B1597302
CAS RN: 19183-16-5
M. Wt: 172.1 g/mol
InChI Key: MGUZJNXSLXRCLT-UHFFFAOYSA-N
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Description

2-methyl-4,5-dinitro-1H-imidazole is a heterocyclic compound with the following chemical formula: C4H8N2 . It belongs to the imidazole family and contains two nitro groups. Imidazoles are essential building blocks in various functional molecules used across everyday applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances. Researchers have focused on regiocontrolled methods for constructing substituted imidazoles. These methodologies consider functional group compatibility, substitution patterns, and reaction mechanisms. For instance, one novel protocol involves cyclization of amido-nitriles to form disubstituted imidazoles .


Molecular Structure Analysis

The molecular structure of 2-methyl-4,5-dinitro-1H-imidazole consists of an imidazole ring with two nitro groups attached. The specific arrangement of atoms and bonds can be visualized using molecular modeling techniques .


Chemical Reactions Analysis

The chemical reactivity of 2-methyl-4,5-dinitro-1H-imidazole involves its participation in various reactions. For example, it can undergo cyclization reactions to form more complex derivatives. Understanding the mechanisms of these reactions is crucial for designing efficient synthetic routes .


Physical And Chemical Properties Analysis

  • Stability : It exhibits thermal stability, which is essential for applications in energetic materials .

Scientific Research Applications

Synthesis and Characterization

  • Optimized Synthesis : 1-Methyl-4,5-dinitro-1H-imidazole, a close relative of 2-methyl-4,5-dinitro-1H-imidazole, was synthesized with high purity and yield. This synthesis process was optimized for factors such as temperature and reactant ratios, demonstrating its potential for scalable production (Luo et al., 2017).

Chemical Reactions and Properties

  • Nitration Reactions : Research on the nitration of various imidazole derivatives, including 2-methyl-4,5-dinitro-1H-imidazole, revealed insights into the formation of different nitro compounds and their properties. This includes the synthesis of tetranitro compounds and their thermal decomposition products (Latypov et al., 1998).
  • Photochemical Behavior : The photochemical reactions of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions were studied. These reactions resulted in various compounds, including 2-imidazoline-4,5-dione-4-oximes and 5-methyl-1,2,4-oxadiazole-3-carboxamides, highlighting the potential for diverse chemical transformations (Pfoertner & Daly, 1987).

Applications in Material Science

  • Polyimide Synthesis : Novel aromatic polyimides with pendent triaryl imidazole moieties were synthesized from diamines containing imidazole units. These polyimides exhibited properties like high solubility in organic solvents and thermal stability, making them suitable for advanced material applications (Rafiee & Rasekh, 2017).

Potential Medicinal Applications

  • Anti-Candida Activity : Some 4,5-dinitroimidazole derivatives, including 2-methyl variants, have demonstrated antifungal activity against Candida species. This suggests their potential application in developing new antifungal agents (Olender et al., 2018).

Safety And Hazards

  • Remove all sources of ignition .

Future Directions

  • Investigating the biological activity and potential therapeutic uses of imidazole derivatives .

properties

IUPAC Name

2-methyl-4,5-dinitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-2-5-3(7(9)10)4(6-2)8(11)12/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUZJNXSLXRCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172719
Record name 1H-Imidazole, 2-methyl-4,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-4,5-dinitro-1H-imidazole

CAS RN

19183-16-5
Record name 2-Methyl-4,5-dinitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19183-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-methyl-4,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-methyl-4,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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